molecular formula C10H12O B8757780 1-Methylindan-5-ol CAS No. 20294-36-4

1-Methylindan-5-ol

Cat. No.: B8757780
CAS No.: 20294-36-4
M. Wt: 148.20 g/mol
InChI Key: QQXFYUUHGOSPMF-UHFFFAOYSA-N
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Description

1-Methylindan-5-ol is a bicyclic organic compound belonging to the indan class, characterized by a benzene ring fused to a cyclopentane ring. The hydroxyl (-OH) group is located at the 5th position of the benzene ring, and a methyl (-CH₃) substituent is attached to the 1st position of the indan system. Indan derivatives are structurally distinct from indoles due to their saturated cyclopentane ring, which influences their reactivity, solubility, and biological activity .

Properties

CAS No.

20294-36-4

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-methyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C10H12O/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-7,11H,2-3H2,1H3

InChI Key

QQXFYUUHGOSPMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=CC(=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Methylindan-5-ol (theoretical framework) with structurally related compounds from the evidence, focusing on molecular features and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Applications/Properties References
This compound N/A* C₁₀H₁₂O 148.20 Indan Hypothetical: Potential intermediate in organic synthesis or pharmaceuticals Inferred
4-Methylindan-5-ol 110087-13-3 C₁₀H₁₂O 148.20 Indan Used in specialty chemical synthesis; exact applications unspecified
3-Methyl-1H-indol-5-ol 1125-40-2 C₉H₉NO 147.17 Indole Pharmaceutical intermediate; precursor for dyes and pigments
1-Methyl-1H-indol-5-ol 13523-92-7 C₉H₉NO 147.17 Indole Research applications in medicinal chemistry

Key Comparison Points:

Structural Differences: Indan vs. Indole: Indan derivatives feature a saturated cyclopentane ring fused to benzene, enhancing stability and altering solubility compared to indoles, which contain a nitrogen-containing pyrrole ring .

Physicochemical Properties :

  • Molecular Weight : Indan derivatives (e.g., 4-Methylindan-5-ol, MW 148.20) are slightly heavier than indole analogs (MW ~147.17) due to the additional carbon in the cyclopentane ring .
  • Solubility : Indan derivatives are generally less polar than indoles, which may limit their solubility in aqueous environments but enhance compatibility with hydrophobic matrices .

Applications :

  • Pharmaceuticals : Indole derivatives like 3-Methyl-1H-indol-5-ol are widely used in drug synthesis (e.g., serotonin analogs or kinase inhibitors) due to their heterocyclic nitrogen, which mimics natural biomolecules. Indan derivatives may find niche roles as rigid scaffolds in drug design .
  • Material Science : Indan alcohols could serve as intermediates in polymer or fragrance synthesis, whereas indole derivatives are prominent in dye manufacturing .

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